TRPA1 Antagonist Potency: Diethyl L-2-isothiocyanatoglutarate Exhibits Intermediate IC50 of 5.5 µM, Differentiating It from Both Weaker and More Potent Comparators
In a standardized rat TRPA1 calcium flux assay (HEK293 cells expressing recombinant rat TRPA1, stimulated with allyl isothiocyanate), diethyl L-2-isothiocyanatoglutarate antagonized TRPA1 activation with an IC50 of 5.5 µM (5.50 × 10³ nM) [1]. This places its potency between the widely used TRPA1 antagonist TCS 5861528 (IC50 = 14.3 µM) and the more potent antagonists HC-030031 (IC50 = 6.2 µM) and AP-18 (IC50 = 3.1 µM for human TRPA1; 4.5 µM for rat) [2][3]. The 2.6-fold greater potency compared to TCS 5861528 and the 1.1-fold lower potency compared to HC-030031 provide a defined activity window for structure-activity relationship (SAR) studies and for applications where an intermediate level of TRPA1 blockade is desired.
| Evidence Dimension | TRPA1 antagonism (IC50) |
|---|---|
| Target Compound Data | 5.5 µM |
| Comparator Or Baseline | TCS 5861528: 14.3 µM; HC-030031: 6.2 µM; AP-18: 3.1 µM (human), 4.5 µM (rat) |
| Quantified Difference | 2.6× more potent than TCS 5861528; 1.1× less potent than HC-030031 |
| Conditions | Rat TRPA1 expressed in HEK293 cells, calcium flux assay, allyl isothiocyanate stimulation |
Why This Matters
Procuring diethyl L-2-isothiocyanatoglutarate provides a TRPA1 antagonist with a well-defined intermediate potency, enabling precise pharmacological tuning that is not possible with more extreme potency comparators.
- [1] BindingDB. BDBM50410498 (CHEMBL195624). IC50 data for diethyl L-2-isothiocyanatoglutarate at rat TRPA1. View Source
- [2] Eid, S. R.; Crown, E. D.; Moore, E. L.; et al. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity. Molecular Pain, 2008, 4, 48. IC50 = 6.2 µM. View Source
- [3] Alomone Labs. AP-18 (Product No. A-285). IC50 values for TRPA1 antagonism. View Source
